molecular formula C22H22O B089168 [Diphenyl(propoxy)methyl]benzene CAS No. 13594-77-9

[Diphenyl(propoxy)methyl]benzene

Cat. No.: B089168
CAS No.: 13594-77-9
M. Wt: 302.4 g/mol
InChI Key: AVIKXXVBLCSYIY-UHFFFAOYSA-N
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Description

[Diphenyl(propoxy)methyl]benzene is a synthetic aromatic compound featuring a central benzene ring substituted with a methyl group that bears both diphenyl and propoxy moieties. Its structure can be represented as C₆H₅–C(CH₂CH₂CH₂O–)(C₆H₅)₂, where the methyl group bridges a benzene ring, two phenyl groups, and a propoxy chain. This compound is structurally related to ethers and alcohols with diphenyl substitutions, which are commonly explored in pharmaceuticals and organic synthesis for their steric bulk and lipophilic properties .

Properties

CAS No.

13594-77-9

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

[diphenyl(propoxy)methyl]benzene

InChI

InChI=1S/C22H22O/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3

InChI Key

AVIKXXVBLCSYIY-UHFFFAOYSA-N

SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Diphenylmethanol (C₆H₅)₂CHOH

  • Structure : A benzhydryl alcohol with hydroxyl and diphenyl groups attached to a central carbon.
  • Key Differences: The hydroxyl group in diphenylmethanol is replaced by a propoxy chain in [Diphenyl(propoxy)methyl]benzene, significantly altering solubility and reactivity. Diphenylmethanol is polar due to the –OH group, while the propoxy substitution enhances lipophilicity .
  • Applications: Diphenylmethanol is a precursor in synthesizing antihistamines (e.g., diphenhydramine) and anticholinergic agents .

Diphenyl Ether (C₆H₅–O–C₆H₅)

  • Structure : Two phenyl groups linked via an oxygen atom.
  • Key Differences : Diphenyl ether lacks the methyl and propoxy groups present in [Diphenyl(propoxy)methyl]benzene, resulting in lower molecular weight and simpler reactivity. Its stability and high boiling point (259°C) make it useful as a heat-transfer fluid .

Ethyl Phenyl Ether (Phenetole, C₆H₅–O–CH₂CH₃)

  • Structure : A phenyl group bonded to an ethoxy chain.
  • Key Differences: Phenetole has a shorter alkoxy chain (ethoxy vs. This reduces steric hindrance and increases volatility (boiling point: 172°C) compared to [Diphenyl(propoxy)methyl]benzene .

Functional Analogs

2-(Diphenylmethoxy)-N-methylethanamine

  • Structure : A diphenylmethoxy group attached to an ethylamine backbone.
  • Key Differences : The presence of an amine functional group enables protonation and salt formation, which is absent in [Diphenyl(propoxy)methyl]benzene. This compound is utilized in anticholinergic drug formulations .

Umeclidinium Bromide

  • Structure: A quaternary ammonium compound with a diphenylmethanol moiety and a benzyloxyethyl chain.
  • Key Differences: Umeclidinium bromide’s ionic character and bicyclic structure enhance its binding to muscarinic receptors, whereas [Diphenyl(propoxy)methyl]benzene lacks such pharmacological activity. Umeclidinium is synthesized via reactions involving diphenylmethanol intermediates .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
[Diphenyl(propoxy)methyl]benzene C₂₂H₂₂O 302.41 Propoxy, diphenyl, methyl Research intermediate
Diphenylmethanol C₁₃H₁₂O 184.24 Hydroxyl, diphenyl Pharmaceutical precursor
Diphenyl Ether C₁₂H₁₀O 170.21 Ether Heat-transfer fluid
Ethyl Phenyl Ether C₈H₁₀O 122.16 Ethoxy Solvent, flavoring agent
Umeclidinium Bromide C₂₉H₃₄BrNO₂ 532.50 Quaternary ammonium, ether COPD treatment

Reactivity and Stability

  • Lipophilicity: The propoxy chain in [Diphenyl(propoxy)methyl]benzene enhances lipid solubility compared to diphenylmethanol or diphenyl ether, making it more suitable for membrane-penetrating applications.
  • Synthetic Pathways: Analogous to umeclidinium bromide synthesis, [Diphenyl(propoxy)methyl]benzene could be synthesized via nucleophilic substitution or etherification reactions using diphenylmethanol and propyl halides .
  • Stability : The steric bulk of diphenyl groups may hinder hydrolysis of the propoxy chain, unlike smaller ethers like phenetole, which are more reactive toward acids .

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